
2-amino-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-amino-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a fused heterocyclic core, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 2-amino-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multicomponent reactions (MCRs). These reactions are advantageous due to their efficiency and ability to form complex molecules in a single step. One common synthetic route involves the reaction of 3,4,5-trimethoxybenzaldehyde, dimedone, malononitrile, and ammonium acetate under reflux conditions in ethanol. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and cyclization to form the desired product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Hydrolysis: The nitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as acids, bases, and transition metal complexes. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific proteins and signaling pathways. The antibacterial and antifungal activities are likely due to its ability to disrupt the cell membranes of microorganisms, leading to cell death. The antioxidant activity is related to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar compounds to 2-amino-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile include other derivatives of chromenes and hexahydroquinolines. These compounds share a similar fused heterocyclic core but differ in their substituents, leading to variations in their biological activities and properties. For example, 2-amino-7,7-dimethyl-5-oxo-4-(3-trifluoromethylphenyl)-5,6,7,8-hexahydroquinoline-3-carbonitrile is another compound with a similar structure but different substituents, resulting in distinct biological activities .
Properties
Molecular Formula |
C21H24N2O5 |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-amino-7,7-dimethyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C21H24N2O5/c1-21(2)8-13(24)18-16(9-21)28-20(23)12(10-22)17(18)11-6-14(25-3)19(27-5)15(7-11)26-4/h6-7,17H,8-9,23H2,1-5H3 |
InChI Key |
GTBMZBHGKCPEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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